3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one

Descripción general

Descripción

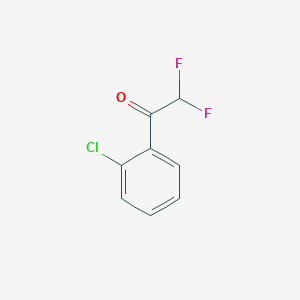

“3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” is a chemical compound with the molecular formula C6H7NO2 . It has a molecular weight of 125.12 . This compound is typically used for research purposes.

Synthesis Analysis

The synthesis of oxazol-5-one derivatives, which includes “this compound”, involves a classical process known as Erlenmeyer-Plöchl Azlactone Synthesis . This method has been used to synthesize a variety of oxazol-5-one derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C6H7NO2 . Further structural characterization can be obtained through techniques such as NMR, HPLC, and LC-MS .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 125.13 and a molecular formula of C6H7NO2 . It is typically stored at room temperature .Aplicaciones Científicas De Investigación

3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound can be used as a building block for the synthesis of various heterocyclic compounds. In medicinal chemistry, this compound can be used to synthesize small-molecule drugs and other compounds with potential therapeutic applications. In materials science, this compound can be used to synthesize polymers and other materials with useful properties.

Mecanismo De Acción

The mechanism of action of 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one is not well understood. However, it is believed that the cyclopropyl ring of this compound can interact with biological macromolecules such as proteins and nucleic acids, leading to a range of biological effects. In addition, the oxazole ring of this compound may be able to form hydrogen bonds with biological macromolecules, which could lead to further biological effects.

Biochemical and Physiological Effects

The biochemical and physiological effects of this compound are not well understood. However, it has been suggested that this compound may have anti-inflammatory and anti-cancer properties. In addition, this compound has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which could lead to potential therapeutic applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one in lab experiments include its low cost, its wide availability, and its versatility as a building block for organic synthesis. The main limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.

Direcciones Futuras

The future directions for 3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one research include further investigation into its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted into the potential therapeutic applications of this compound, including its potential use as an anti-inflammatory and anti-cancer agent. Finally, further research should be conducted into the synthesis of polymers and other materials using this compound as a building block.

Safety and Hazards

The safety information for “3-cyclopropyl-4,5-dihydro-1,2-oxazol-5-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes: Rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

3-cyclopropyl-2H-1,2-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6-3-5(7-9-6)4-1-2-4/h3-4,7H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLTSZVGLRSUAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)ON2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)

![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)

![2-{[hydroxy(methyl)phosphoryl]oxy}acetic acid](/img/structure/B6615335.png)

![1H-pyrazolo[4,3-c]pyridazine](/img/structure/B6615358.png)